Phosphate de samarium

Vue d'ensemble

Description

Samarium phosphate (SmPO₄) is an inorganic compound belonging to the class of homogeneous lanthanide compounds. It is one of the phosphates of samarium. The compound forms crystals of the monoclinic crystal system, with space group P2₁/n. Its lattice parameters are as follows: a = 0.6669 nm, b = 0.6868 nm, c = 0.6351 nm, and β = 103.92°. Samarium phosphate is obtained by reacting sodium metaphosphate with any soluble samarium(III) salt or by reacting phosphoric acid and samarium(III) chloride .

Synthesis Analysis

Samarium phosphate can be synthesized via coprecipitation followed by hydrothermal treatment. The resulting material exhibits a hydrotalcite-like structure .

Molecular Structure Analysis

Samarium phosphate forms crystals with a structure similar to sodium chloride (NaCl). The compound exists in the temperature range of 1315–2020 °C .

Chemical Reactions Analysis

Samarium phosphate reacts with sodium fluoride at 750 °C to form Na₂SmF₂PO₄. Additionally, it exhibits significant antibiofilm activity and good biocompatibility without inducing cytotoxic effects .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Applications Cytotoxiques

Les complexes de samarium ont été étudiés pour leur efficacité biologique et leur puissance contre diverses lignées de cellules cancéreuses. Ils s’avèrent prometteurs comme agents cytotoxiques pouvant être utilisés dans le traitement du cancer .

Bio-imagerie

Ces complexes sont également explorés pour leur potentiel dans les applications de bio-imagerie en raison de leurs propriétés luminescentes uniques .

Interaction avec l’ADN

La recherche indique que les complexes de samarium peuvent interagir avec l’ADN, ce qui pourrait avoir des implications pour les études génétiques et les thérapies .

Amélioration optique dans les verres phosphatés

Les verres phosphatés dopés au samarium présentent des pics d’absorption et d’émission spécifiques qui suggèrent leur utilisation potentielle dans les lasers et autres applications optiques .

Interactions avec les rayons gamma

Des études sur les verres phosphatés de strontium dopés au samarium ont mesuré des changements dans les propriétés optiques avant et après l’irradiation aux rayons gamma, indiquant des applications potentielles dans la détection et la protection contre les radiations .

Phosphores pour les DEL

Des phosphores activés au samarium sont en cours de développement pour une utilisation dans les diodes électroluminescentes à lumière blanche (DEL-W), l’accent étant mis sur la réalisation d’une haute thermostabilité et d’une luminescence efficace .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Samarium phosphate, also known as samarium(3+);phosphate, is an inorganic compound It has been used in trials studying the treatment and prevention of pain, cancer, metastasis, prostate cancer, and metastatic osteosarcoma .

Mode of Action

For instance, samarium(III) phosphate reacts with sodium fluoride at 750 °C to form Na2SmF2PO4 . This suggests that samarium phosphate can interact with its targets and induce changes in their state.

Biochemical Pathways

Phosphorus, a component of samarium phosphate, plays a critical role in several biochemical pathways involved in the dark phase of photosynthesis, including its involvement in atp synthesis, nadph production, and its presence in several key enzymes .

Pharmacokinetics

It is known that samarium compounds are generally insoluble in fluids at neutral ph, and their solubility increases with decreasing ph . This could impact the bioavailability of samarium phosphate in the body.

Result of Action

Samarium doped hydroxyapatite coatings have demonstrated good biocompatibility with cells, suggesting that samarium phosphate could potentially have beneficial effects at the cellular level .

Action Environment

The action, efficacy, and stability of samarium phosphate can be influenced by environmental factors. For instance, the solubility of samarium compounds, including samarium phosphate, can be influenced by the pH of the environment . Additionally, the reaction of samarium(III) phosphate with sodium fluoride occurs at a high temperature of 750 °C , indicating that temperature can also influence the action of samarium phosphate.

Analyse Biochimique

Biochemical Properties

Samarium phosphate interacts with various biomolecules in biochemical reactions. For instance, it has been reported that samarium phosphate can interact with flap endonucleases, enzymes involved in DNA replication and repair . The active site of these enzymes contains two samarium ions, which directly interact with the terminal phosphate of the product complex .

Cellular Effects

Samarium phosphate has been shown to have significant effects on various types of cells and cellular processes. For example, samarium-doped hydroxyapatite nanoparticles, which include samarium phosphate, have demonstrated biocompatibility with a bone-derived cell line MC3T3-E1 . These nanoparticles have a positive, albeit limited, effect on the actin dynamics, osteogenesis, and cell migration .

Molecular Mechanism

The mechanism of action of samarium phosphate at the molecular level involves its interactions with biomolecules and its effects on gene expression. For instance, in the case of flap endonucleases, samarium phosphate is involved in the cleavage at a single phosphate diester . The detailed molecular mechanism of samarium phosphate’s action remains to be fully elucidated.

Temporal Effects in Laboratory Settings

It is known that samarium phosphate forms crystals of the monoclinic crystal system , suggesting that it has a stable structure

Metabolic Pathways

Given its interactions with enzymes such as flap endonucleases , it is likely that samarium phosphate plays a role in DNA replication and repair pathways.

Propriétés

IUPAC Name |

samarium(3+);phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O4P.Sm/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRVEOKYZKROCC-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

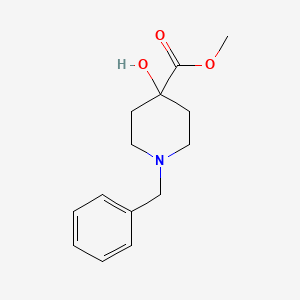

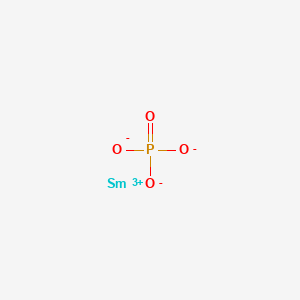

[O-]P(=O)([O-])[O-].[Sm+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SmPO4, O4PSm | |

| Record name | Samarium(III) phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Samarium(III)_phosphate&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10928706 | |

| Record name | Samarium(3+) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13465-57-1 | |

| Record name | Samarium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Samarium(3+) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Samarium phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.